![molecular formula C13H16ClNO4S B12983189 4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride](/img/structure/B12983189.png)
4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a pivaloyl group, a dihydrobenzo[b][1,4]oxazine ring, and a sulfonyl chloride group
Preparation Methods
The synthesis of 4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride can be achieved through a multi-step process. One common method involves the formation of a Schiff base, followed by base-mediated alkylation with phenacyl bromide or substituted phenacyl bromide. This is followed by intramolecular cyclization to yield the desired benzoxazine scaffold . The reaction conditions are typically mild and catalyst-free, making the process efficient and environmentally friendly .
Chemical Reactions Analysis
4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or thiol derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride involves its interaction with specific molecular targets. For instance, some derivatives act as inhibitors of protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme . This inhibition can lead to the accumulation of protoporphyrin IX, which is toxic to cells, thereby exerting herbicidal or therapeutic effects.
Comparison with Similar Compounds
4-Pivaloyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride can be compared with other benzoxazine derivatives, such as:
- 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
- 4-Acetyl-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
These compounds share a similar benzoxazine core but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. The unique combination of the pivaloyl group and sulfonyl chloride in this compound imparts distinct properties that can be exploited in various applications.
Properties
Molecular Formula |
C13H16ClNO4S |
|---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
4-(2,2-dimethylpropanoyl)-2,3-dihydro-1,4-benzoxazine-6-sulfonyl chloride |
InChI |
InChI=1S/C13H16ClNO4S/c1-13(2,3)12(16)15-6-7-19-11-5-4-9(8-10(11)15)20(14,17)18/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
ZOACHLJJZUOYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


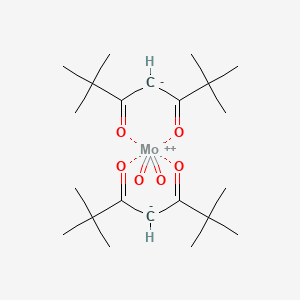
![4-chloro-N-ethyl-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide](/img/structure/B12983111.png)

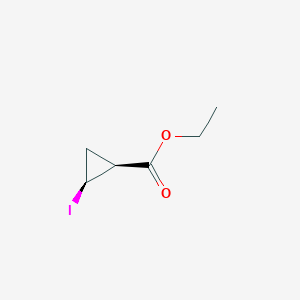
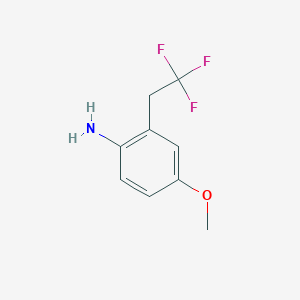
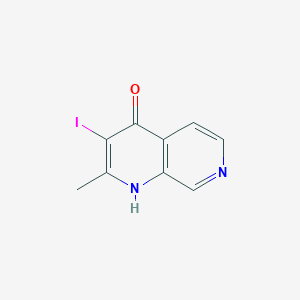
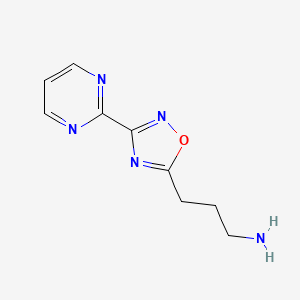
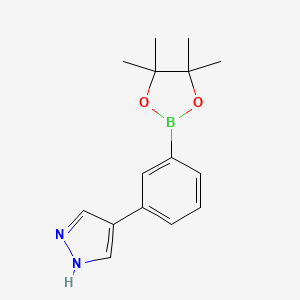
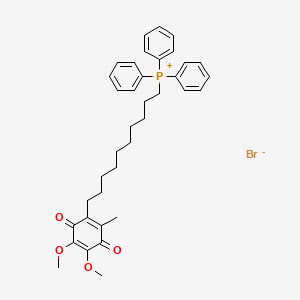
![1-Allyl-2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-1-ium tetrafluoroborate](/img/structure/B12983170.png)
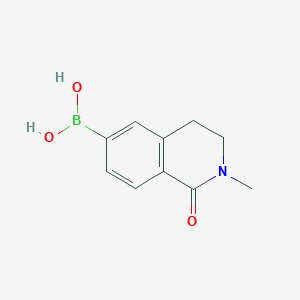
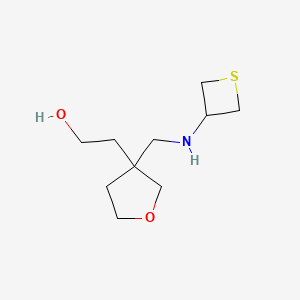
![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B12983181.png)
![1,3-Dimethyl-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B12983198.png)
